HISTIDINE, L-, [CARBOXYL-14C]
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Overview
Description
Histidine, L-, [Carboxyl-14C] is a radiolabeled form of the essential amino acid L-histidine. This compound is used extensively in biochemical and physiological research due to its ability to trace metabolic pathways and protein synthesis. L-histidine itself is an alpha-amino acid that contains an amino group (-NH2), a carboxyl group (-COOH), and an imidazole side chain. It plays a crucial role in various biological processes, including the synthesis of proteins, the production of histamine, and the regulation of pH levels in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-histidine typically involves the fermentation of glucose using microorganisms such as Escherichia coli. The process begins with the conversion of glucose to phosphoribosyl pyrophosphate (PRPP), which then reacts with adenosine triphosphate (ATP) to form phosphoribosyl-ATP. This intermediate undergoes several enzymatic transformations to produce L-histidine .
Industrial Production Methods
Industrial production of L-histidine often employs genetically engineered strains of Escherichia coli that are optimized for high yield and reduced feedback inhibition. The fermentation process is carefully controlled to maintain optimal conditions for microbial growth and histidine production. After fermentation, the histidine is extracted and purified using techniques such as ion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
L-histidine undergoes various chemical reactions, including:
Oxidation: L-histidine can be oxidized to form urocanic acid, which is further degraded in the histidine degradation pathway.
Reduction: Reduction reactions involving L-histidine are less common but can occur under specific conditions.
Substitution: The imidazole ring of L-histidine can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring of histidine.
Major Products
Oxidation: Urocanic acid and other intermediates in the histidine degradation pathway.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
L-histidine, particularly in its radiolabeled form, is widely used in scientific research:
Chemistry: Used to study enzyme mechanisms and protein-ligand interactions.
Biology: Essential for studying metabolic pathways and protein synthesis.
Medicine: Investigated for its role in immune response, gastric acid secretion, and as a potential therapeutic agent for conditions like rheumatoid arthritis.
Industry: Used in the production of pharmaceuticals and as a nutritional supplement
Mechanism of Action
L-histidine exerts its effects through several mechanisms:
Histamine Production: L-histidine is a precursor to histamine, which is produced via the decarboxylation of histidine by the enzyme histidine decarboxylase.
Metal Ion Chelation: L-histidine can bind to metal ions such as zinc, copper, and iron, which is important for the function of various enzymes and proteins.
Regulation of pH: The imidazole side chain of histidine can act as a buffer, helping to maintain pH levels in biological systems.
Comparison with Similar Compounds
L-histidine can be compared with other amino acids that have similar properties:
L-Arginine: Both are basic amino acids, but L-arginine has a guanidinium group instead of an imidazole ring.
L-Lysine: Another basic amino acid, L-lysine has an aliphatic side chain with an amino group.
L-Citrulline: Similar to L-arginine, but with a urea group instead of a guanidinium group
L-histidine is unique due to its imidazole side chain, which allows it to participate in a wide range of biochemical reactions and interactions, making it a versatile and essential amino acid in biological systems .
Properties
CAS No. |
10413-69-1 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
157.149 |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i5+2 |
InChI Key |
HNDVDQJCIGZPNO-YDUYVQCESA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Synonyms |
HISTIDINE, L-, [CARBOXYL-14C] |
Origin of Product |
United States |
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